(1-Chloroisoquinolin-6-yl)boronic acid

Übersicht

Beschreibung

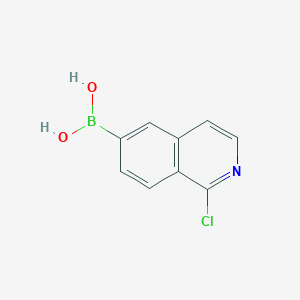

(1-Chloroisoquinolin-6-yl)boronic acid is an organoboron compound with the molecular formula C9H7BClNO2. It is a white solid at room temperature and is commonly used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and relatively low solubility, making it suitable for various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (1-Chloroisoquinolin-6-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale application of the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Chloroisoquinolin-6-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: Typically conducted under mild conditions, with temperatures ranging from room temperature to 100°C.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(1-Chloroisoquinolin-6-yl)boronic acid acts as a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds. These compounds are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has been explored for its potential in developing biologically active molecules. Its unique isoquinoline structure allows for modifications that can enhance the selectivity and efficacy of drug candidates. Notably, boronic acids have been associated with anticancer properties, making this compound a candidate for further investigation in cancer therapeutics .

Recent studies indicate that derivatives of boronic acids, including this compound, exhibit significant biological activities:

- Anticancer Activity : Research has shown that boronic acids can selectively induce apoptosis in cancer cells while sparing healthy cells .

- Antibacterial Properties : Compounds derived from boronic acids have demonstrated antibacterial activity against pathogens such as Escherichia coli.

- Antioxidant Activity : Studies reveal that these compounds can effectively scavenge free radicals, which is crucial for reducing oxidative stress .

Case Studies and Research Findings

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib in advanced stage aggressive lymphomas | To study the effectiveness of combining CHOP 1 with bortezomib to overcome drug resistance | Phase 1/Phase 2 | Completed |

| Cytotoxicity evaluation of boronic acid derivatives | To assess selective apoptosis induction in cancer cells | N/A | Published |

| Antioxidant activity assessment | To evaluate free radical scavenging capabilities of boronic acid derivatives | N/A | Published |

Notable Findings

- A study assessed the antioxidant potential of various boronic acid derivatives, revealing effective free radical scavenging capabilities essential for formulating oxidative stress-reducing agents.

- Research indicates that certain boronic acids can inhibit enzymes relevant to neurodegenerative diseases, showcasing their broad therapeutic potential .

Wirkmechanismus

The mechanism of action for (1-Chloroisoquinolin-6-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- 4-Chlorophenylboronic acid

- 2-Thiopheneboronic acid

Comparison: (1-Chloroisoquinolin-6-yl)boronic acid is unique due to its isoquinoline structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and complex organic molecules .

Biologische Aktivität

(1-Chloroisoquinolin-6-yl)boronic acid, with the chemical formula C9H7BClNO2, is an organoboron compound that has garnered attention for its potential biological applications. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the development of pharmaceuticals and biologically active molecules.

The synthesis of this compound typically involves the electrophilic trapping of an organometallic reagent with a boric ester. The reactions are generally conducted under mild conditions, employing palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The resulting products from these reactions often include biaryl compounds, which serve as intermediates in various chemical syntheses .

The mechanism of action for this compound in Suzuki-Miyaura cross-coupling includes three main steps:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.

- Transmetalation : The boronic acid transfers its organic group to the palladium complex.

- Reductive Elimination : The palladium complex undergoes reductive elimination to release the desired biaryl product and regenerate the palladium catalyst.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like this compound. For instance, a related study demonstrated that boronic acid derivatives exhibited cytotoxic effects on cancer cell lines while showing minimal toxicity to healthy cells. These findings suggest that this compound may possess similar properties, potentially making it a candidate for further research in cancer therapeutics .

Antibacterial and Antioxidant Activities

Boronic acids are recognized for their antibacterial and antioxidant properties. Compounds derived from boronic acids have been reported to exhibit significant antibacterial activity against various pathogens, including Escherichia coli. Additionally, they have shown promising antioxidant activities, which are crucial for preventing oxidative stress-related damage in biological systems .

Case Studies and Research Findings

- Antioxidant Activity : A study assessed the antioxidant potential of various boronic acid derivatives, revealing that these compounds could effectively scavenge free radicals. This property is essential for developing formulations aimed at reducing oxidative stress .

- Cytotoxicity Evaluation : Research on related compounds indicated that certain boronic acids could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is critical for minimizing side effects during cancer treatment .

- Enzyme Inhibition : Studies have shown that boronic acids can inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Isoquinoline derivative | Anticancer, antibacterial |

| Phenylboronic acid | Simple boronic acid | Antioxidant |

| 4-Chlorophenylboronic acid | Halogenated boronic acid | Antimicrobial |

The unique isoquinoline structure of this compound imparts distinct electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness may enhance its efficacy in synthesizing complex organic molecules with potential therapeutic applications.

Eigenschaften

IUPAC Name |

(1-chloroisoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCIGBKCHAHPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=NC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.